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Compound of Interest

Compound Name: Sacibertinib

Cat. No.: B10830820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for Sacibertinib (formerly

Hemay022), a novel irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and

human epidermal growth factor receptor 2 (HER2). The performance of Sacibertinib is

evaluated against other therapeutic alternatives for HER2-positive metastatic breast cancer,

supported by available experimental data.

Comparative Efficacy and Safety Analysis
The following tables summarize the quantitative data from clinical trials of Sacibertinib and its

therapeutic alternatives in patients with HER2-positive metastatic breast cancer. It is important

to note that these trials were not head-to-head comparisons and patient populations may have

varied in terms of prior treatments and hormone receptor status.

Table 1: Efficacy of Sacibertinib and Comparator Therapies in HER2-Positive Metastatic

Breast Cancer
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Treatment
Regimen

Clinical
Trial

Patient
Population

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)
(months)

Median
Overall
Survival
(OS)
(months)

Sacibertinib +

Endocrine

Therapy

NCT0247653

9 (Phase 1b)

ER+/HER2+

metastatic

breast cancer

31.4% 9.0 Not Reported

Trastuzumab

+ Endocrine

Therapy

SYSUCC-002

(Phase 3)

HR+/HER2+

metastatic

breast cancer

(first-line)

Not Reported 19.2 Not Reported

Lapatinib +

Capecitabine

EGF100151

(Phase 3)

Previously

treated

HER2+

advanced

breast cancer

22% 8.4 17.2

Neratinib +

Capecitabine

NALA (Phase

3)

≥2 prior

HER2-

directed

regimens for

metastatic

disease

33% 8.8 (mean) 24.0 (mean)

Tucatinib +

Trastuzumab

+

Capecitabine

HER2CLIMB

(Phase 2)

Previously

treated

HER2+

metastatic

breast cancer

(with brain

metastases)

47.3%

(intracranial)

9.9 (CNS-

PFS)
21.6

Trastuzumab

Deruxtecan

(T-DXd)

DESTINY-

Breast01

(Phase 2)

Heavily

pretreated

HER2+

60.9% 19.4 29.1
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metastatic

breast cancer

Table 2: Key Safety and Tolerability Data

Treatment Regimen Clinical Trial
Common Grade ≥3
Adverse Events

Sacibertinib + Endocrine

Therapy
NCT02476539

Diarrhea (9.1%), Abnormal

liver function (Grade 4, one

patient)

Trastuzumab + Endocrine

Therapy
SYSUCC-002

Low incidence of severe

adverse events reported.

Lapatinib + Capecitabine EGF100151 Diarrhea, Hand-foot syndrome

Neratinib + Capecitabine NALA
Diarrhea (24%), Nausea,

Vomiting, Fatigue

Tucatinib + Trastuzumab +

Capecitabine
HER2CLIMB

Diarrhea, Hand-foot syndrome,

Nausea, Fatigue, Increased

AST/ALT

Trastuzumab Deruxtecan (T-

DXd)
DESTINY-Breast01

Decreased neutrophil count

(19.6%), Anemia (8.2%),

Nausea (7.6%), Interstitial lung

disease (13.6%, including 4

fatal cases)

Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.

Sacibertinib: Phase 1b Study (NCT02476539)
Study Design: An open-label, single-arm, phase 1b study.
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Patient Population: Patients with estrogen receptor (ER)-positive, HER2-positive metastatic

breast cancer who have relapsed and are not candidates for curative therapy.

Treatment Regimen: Sacibertinib administered orally in combination with endocrine therapy.

The study evaluated doses ranging from 400 mg to 500 mg daily.

Primary Outcome Measures: Safety and tolerability of the combination therapy.

Secondary Outcome Measures: Overall response rate (ORR), disease control rate (DCR),

clinical benefit rate (CBR), and progression-free survival (PFS).

Trastuzumab + Endocrine Therapy: SYSUCC-002
(NCT01950182)

Study Design: An open-label, non-inferiority, phase 3, randomized, controlled trial.

Patient Population: Patients with hormone receptor-positive and HER2-positive histologically

confirmed advanced breast cancer.

Treatment Regimen: Patients were randomly assigned to receive either trastuzumab plus

chemotherapy or trastuzumab plus endocrine therapy.

Primary Outcome Measure: Progression-free survival (PFS).

Lapatinib + Capecitabine: EGF100151
Study Design: A phase 3, randomized, open-label trial.

Patient Population: Women with HER2-positive metastatic breast cancer who had

progressed after treatment with anthracyclines, taxanes, and trastuzumab.

Treatment Regimen: Patients were randomized to receive either lapatinib (1,250 mg/day)

plus capecitabine (2,000 mg/m²/day on days 1-14 of a 21-day cycle) or capecitabine

monotherapy (2,500 mg/m²/day on days 1-14 of a 21-day cycle).

Primary Outcome Measure: Time to progression.

Neratinib + Capecitabine: NALA (NCT01808573)
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Study Design: A multinational, randomized, open-label, phase 3 trial.

Patient Population: Patients with stage IV HER2-positive metastatic breast cancer who had

received at least two prior HER2-directed regimens for metastatic disease.

Treatment Regimen: Patients were randomized to receive either neratinib plus capecitabine

or lapatinib plus capecitabine.

Primary Outcome Measures: Progression-free survival (PFS) and overall survival (OS).

Tucatinib + Trastuzumab + Capecitabine: HER2CLIMB
(NCT02614794)

Study Design: An international, multicenter, randomized, double-blind, placebo-controlled

clinical trial.

Patient Population: Patients with HER2-positive metastatic breast cancer, including those

with brain metastases, previously treated with trastuzumab, pertuzumab, and trastuzumab

emtansine.

Treatment Regimen: Patients were randomized to receive tucatinib or placebo, in

combination with trastuzumab and capecitabine.

Primary Outcome Measures: Progression-free survival (PFS).

Trastuzumab Deruxtecan (T-DXd): DESTINY-Breast01
(NCT03248492)

Study Design: A phase 2, single-arm, open-label study.

Patient Population: Patients with HER2-positive metastatic breast cancer who had been

heavily pretreated, including with trastuzumab emtansine (T-DM1).

Treatment Regimen: Trastuzumab deruxtecan administered intravenously.

Primary Outcome Measure: Objective response rate (ORR).
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Signaling Pathways and Experimental Workflows
EGFR/HER2 Signaling Pathway
Sacibertinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways.

These pathways are critical regulators of cell growth, proliferation, and survival. In many

cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division.

The diagram below illustrates the major downstream signaling cascades activated by EGFR

and HER2, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
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Caption: EGFR/HER2 signaling pathways and the inhibitory action of Sacibertinib.

Clinical Trial Workflow
The following diagram outlines a typical workflow for a clinical trial investigating a new cancer

therapeutic, from patient screening to data analysis.
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To cite this document: BenchChem. [Sacibertinib in HER2-Positive Breast Cancer: A
Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830820#meta-analysis-of-sacibertinib-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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